![molecular formula C12H10N4O B12497653 5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12497653.png)
5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one makes it a valuable candidate for various scientific research and industrial applications.
准备方法
The synthesis of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with formic acid, followed by cyclization to form the desired triazolopyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .
化学反应分析
5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
相似化合物的比较
5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a similar triazolopyrimidine scaffold but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound also features a triazole ring fused with another heterocycle, but it exhibits different pharmacological properties.
The uniqueness of 5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications.
属性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
5-methyl-7-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C12H10N4O/c1-8-13-10(9-5-3-2-4-6-9)7-11-14-15-12(17)16(8)11/h2-7H,1H3,(H,15,17) |
InChI 键 |
LTBRKZHPSJAFKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC2=NNC(=O)N12)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)
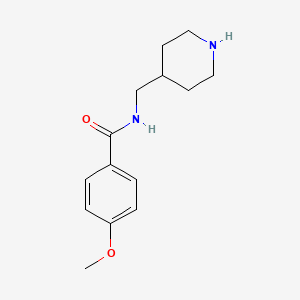
![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)
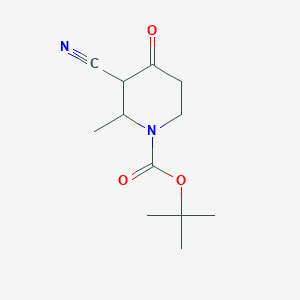
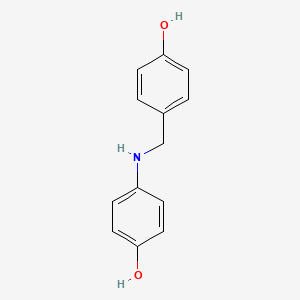
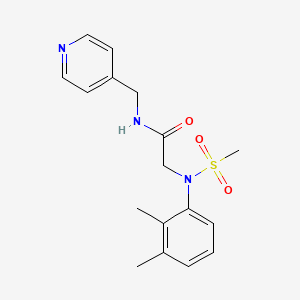
![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)
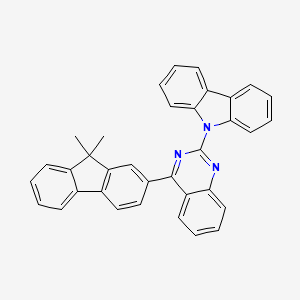
![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)


![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12497649.png)
![1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide](/img/structure/B12497661.png)
